molecular formula C19H41NSn B14589780 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine CAS No. 61385-64-6

1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine

Cat. No.: B14589780
CAS No.: 61385-64-6
M. Wt: 402.2 g/mol
InChI Key: INWJUAHKWYBGTQ-UHFFFAOYSA-N
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Description

1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups, an ethyl group, and a pent-1-en-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine typically involves the reaction of tributyltin hydride with N-ethyl-N-(pent-1-en-1-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The butyl, ethyl, or pent-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

  • 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
  • 1,1,1-Tributyl-N-ethyl-N-(1-methylethenyl)stannanamine

Comparison: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is unique due to the presence of the pent-1-en-1-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of the pent-1-en-1-yl group can influence the compound’s interactions with other molecules and its overall behavior in various applications.

Properties

CAS No.

61385-64-6

Molecular Formula

C19H41NSn

Molecular Weight

402.2 g/mol

IUPAC Name

N-ethyl-N-tributylstannylpent-1-en-1-amine

InChI

InChI=1S/C7H14N.3C4H9.Sn/c1-3-5-6-7-8-4-2;3*1-3-4-2;/h6-7H,3-5H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

INWJUAHKWYBGTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N(CC)C=CCCC

Origin of Product

United States

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